molecular formula C23H24FN3O B5372663 [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone

Cat. No.: B5372663
M. Wt: 377.5 g/mol
InChI Key: NYGXMGCOZRRDGT-UHFFFAOYSA-N
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Description

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone is a complex organic compound with the molecular formula C23H24FN3O and a molecular weight of 377.5 g/mol

Preparation Methods

The synthesis of [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the piperidine and pyrazole derivatives, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

Similar compounds include:

  • **2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid
  • Dichloroaniline
  • 4,5-Dihydroxy-1,3-benzenedisulfonic acid Compared to these compounds, [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c24-22-10-8-17(9-11-22)6-7-18-3-2-12-27(16-18)23(28)20-5-1-4-19(13-20)21-14-25-26-15-21/h1,4-5,8-11,13-15,18H,2-3,6-7,12,16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGXMGCOZRRDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=CNN=C3)CCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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